molecular formula C9H9Cl2NO2 B7805703 2-Amino-3-(3,4-dichlorophenyl)propanoic acid CAS No. 59331-62-3

2-Amino-3-(3,4-dichlorophenyl)propanoic acid

Cat. No.: B7805703
CAS No.: 59331-62-3
M. Wt: 234.08 g/mol
InChI Key: NRCSJHVDTAAISV-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a dichlorophenyl group, and a propanoic acid moiety

Properties

IUPAC Name

2-amino-3-(3,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCSJHVDTAAISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346647
Record name 2-Amino-3-(3,4-dichlorophenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5472-67-3, 59331-62-3
Record name 5472-67-3
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Record name NSC14789
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Record name 2-Amino-3-(3,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-(3,4-dichlorophenyl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,4-dichlorobenzene as the starting material.

  • Nitration: The 3,4-dichlorobenzene undergoes nitration to introduce a nitro group, forming 3,4-dichloronitrobenzene.

  • Reduction: The nitro group is then reduced to an amino group, yielding 3,4-dichloroaniline.

  • Chlorination: The amino group is protected, and the compound undergoes chlorination to introduce the propanoic acid moiety, resulting in this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3,4-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The compound can undergo substitution reactions at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids.

Major Products Formed:

  • Oxidation: Formation of 3,4-dichloronitrobenzene.

  • Reduction: Formation of 3,4-dichloroaniline.

  • Substitution: Formation of various substituted derivatives of the compound.

Scientific Research Applications

2-Amino-3-(3,4-dichlorophenyl)propanoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-(3,4-dichlorophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the dichlorophenyl group can participate in π-π interactions with biological macromolecules. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Amino-3-(2,4-dichlorophenyl)propanoic acid

  • 2-Amino-3-(3,5-dichlorophenyl)propanoic acid

  • 2-Amino-3-(2,6-dichlorophenyl)propanoic acid

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Biological Activity

2-Amino-3-(3,4-dichlorophenyl)propanoic acid, often referred to as a derivative of phenylalanine, has garnered attention in the scientific community due to its diverse biological activities. This compound is structurally related to amino acids and has been investigated for its potential applications in pharmaceuticals, particularly in the treatment of neurological disorders and as an antimicrobial agent. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various multidrug-resistant pathogens. For instance, a study indicated that derivatives of similar compounds exhibited minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) ranging from 1 to 8 µg/mL and against vancomycin-resistant Enterococcus faecalis from 0.5 to 2 µg/mL . These findings suggest that modifications of the compound may enhance its efficacy against resistant strains.

Neuropharmacological Effects

The compound's role in neurotransmitter modulation has been extensively studied. It is known to interact with L-type amino acid transporters (LAT1), which are implicated in cancer cell growth and propagation . Research indicates that this compound can influence neurotransmitter systems, potentially offering therapeutic effects for conditions such as depression and anxiety.

Antioxidant Properties

In addition to its antimicrobial and neuropharmacological activities, this compound has demonstrated significant antioxidant capabilities. Compounds structurally related to it have shown effective radical scavenging activity, which is crucial for mitigating oxidative stress in cells . The antioxidant potential was evaluated using assays such as DPPH and ABTS radical scavenging methods, revealing that certain derivatives exhibit higher activity than standard antioxidants like vitamin E.

Study on Antimicrobial Efficacy

In a controlled study, various derivatives of this compound were tested against clinical isolates of bacteria. The results indicated that several derivatives had potent antimicrobial activity with MIC values comparable to or lower than those of established antibiotics . This positions the compound as a potential candidate for further development into new antimicrobial agents.

Neurotransmitter Interaction Research

A detailed investigation into the interaction of this compound with LAT1 revealed that it could significantly alter the uptake of essential amino acids in cancer cells. The study employed molecular docking simulations to predict binding affinities and elucidate mechanisms of action, providing insights into how these interactions could be leveraged for therapeutic purposes .

Antimicrobial Activity Data

Pathogen MIC (µg/mL) Compound
Methicillin-resistant Staphylococcus aureus1 - 8This compound
Vancomycin-resistant Enterococcus faecalis0.5 - 2This compound
Gram-negative bacteria8 - 64Various derivatives
Drug-resistant Candida species8 - 64Various derivatives

Antioxidant Activity Comparison

Compound EC50 (µM) Activity Comparison
This compound70.04 ± 1.29Comparable to ibuprofen
Vitamin E-Positive control

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3,4-dichlorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(3,4-dichlorophenyl)propanoic acid

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